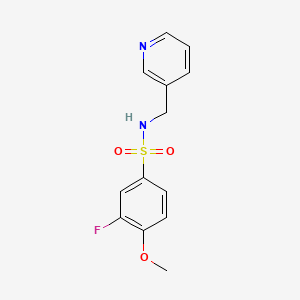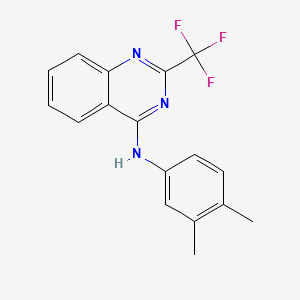
4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone" belongs to the class of quinolinone derivatives. These compounds are known for their broad spectrum of biological activity and potential applications in various fields, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of quinolinone derivatives typically involves the cyclization of appropriate precursors. For example, the synthesis of amino-3,4-dihydro-2(1H)-quinolinone derivatives can be accomplished through condensation and cyclization processes using specific reagents like aniline and 3-chloropropionylchloride (Wu Chun, 2004). Similarly, the electrosynthesis approach can yield various substituted quinolinones under specific conditions (B. Batanero & F. Barba, 2003).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives can be analyzed using techniques like DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory). These analyses provide insights into the structural parameters, spectroscopic characteristics, and electronic properties of these compounds (Nuha Wazzan et al., 2016).
Chemical Reactions and Properties
Quinolinone derivatives exhibit various chemical reactions, influenced by different substituents and reaction conditions. For instance, the presence of different substituents can lead to products with varying chemical structures, as seen in the reactions of quinazolinone derivatives (W. Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as their crystalline structure, can be determined through X-ray crystallography. The crystal structures reveal information about the compound's molecular arrangement and intermolecular interactions (Xiang-Shan Wang et al., 2004).
Chemical Properties Analysis
The chemical properties of quinolinone derivatives can be diverse, depending on their specific substituents and structural configurations. These properties can include reactions under various conditions, leading to different types of derivatives with unique chemical behaviors (B. Staskun & T. Es, 1993).
Wissenschaftliche Forschungsanwendungen
Farnesyl Protein Transferase Inhibition
R115777, a closely related quinolinone derivative, has been identified as a potent and selective inhibitor of farnesyl protein transferase, showcasing significant antitumor effects subsequent to oral administration in mice. This discovery originated from Janssen's ketoconazole and retinoic acid catabolism programs, emphasizing the interest in the Ras prenylation process and leading to the identification of key structural features beneficial for antitumor activity. R115777 is under phase III clinical evaluation, indicating its potential as a therapeutic agent (Venet, End, & Angibaud, 2003).
Novel Schiff Bases and Fluorescent Properties
A series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone were synthesized and evaluated for their fluorescent properties. These compounds, characterized by different substituents, have been studied for their potential use in fluorescence applications and in vitro cytotoxicity against human cell lines, indicating their application in both materials science and biomedical research (Trávníček, Buchtík, & Němec, 2014).
Src Kinase Inhibition
Optimization of 4-phenylamino-3-quinolinecarbonitriles led to the development of potent inhibitors of Src kinase activity, a critical enzyme in cell proliferation and tumor growth. These compounds, through modification of structural features, showed increased inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer therapy (Boschelli et al., 2001).
Antipsychotic Drug Development
A derivative of the dopamine autoreceptor agonist OPC-4392, OPC-14597, showed unique properties by acting as a dopamine autoreceptor agonist and having stronger postsynaptic D2 receptor antagonistic activity. This dual action suggests its potential as a novel antipsychotic drug, offering insights into the development of treatments with improved efficacy and reduced side effects for psychiatric disorders (Kikuchi et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-24-17-8-13-12(11-5-6-14(20)15(21)7-11)9-19(23)22-16(13)10-18(17)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEWAVHJRVMPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)
![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)



![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)